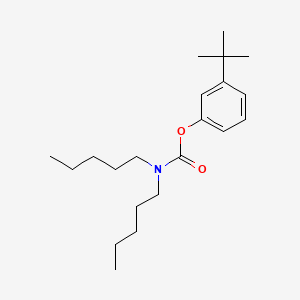
(3-tert-butylphenyl) N,N-dipentylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-tert-butylphenyl) N,N-dipentylcarbamate is a chemical compound with the molecular formula C21H35NO2 and a molecular weight of 333.5 g/mol. It is an ester of carbamic acid and is characterized by the presence of a tert-butyl group attached to a phenyl ring, along with two pentyl groups attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butylphenyl) N,N-dipentylcarbamate typically involves the reaction of 3-tert-butylphenol with N,N-dipentylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(3-tert-butylphenyl) N,N-dipentylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carbamate derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Phenyl ring-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3-tert-butylphenyl) N,N-dipentylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-tert-butylphenyl) N,N-dipentylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3-tert-butylphenyl) N,N-diethylcarbamate
- (3-tert-butylphenyl) N,N-dibutylcarbamate
- (3-tert-butylphenyl) N,N-dipropylcarbamate
Uniqueness
(3-tert-butylphenyl) N,N-dipentylcarbamate is unique due to its specific combination of tert-butyl and dipentyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
28460-13-1 |
|---|---|
Fórmula molecular |
C21H35NO2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
(3-tert-butylphenyl) N,N-dipentylcarbamate |
InChI |
InChI=1S/C21H35NO2/c1-6-8-10-15-22(16-11-9-7-2)20(23)24-19-14-12-13-18(17-19)21(3,4)5/h12-14,17H,6-11,15-16H2,1-5H3 |
Clave InChI |
JPCXGUJJYTYJGI-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCCC)C(=O)OC1=CC=CC(=C1)C(C)(C)C |
SMILES canónico |
CCCCCN(CCCCC)C(=O)OC1=CC=CC(=C1)C(C)(C)C |
Key on ui other cas no. |
28460-13-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















